molecular formula C14H22N2O4S B5204991 N-ethyl-2-[(2-methoxy-4,5-dimethylphenyl)sulfonyl-methylamino]acetamide

N-ethyl-2-[(2-methoxy-4,5-dimethylphenyl)sulfonyl-methylamino]acetamide

Cat. No.: B5204991
M. Wt: 314.40 g/mol
InChI Key: YIUJDMXJRAXKJX-UHFFFAOYSA-N
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Description

N-ethyl-2-[(2-methoxy-4,5-dimethylphenyl)sulfonyl-methylamino]acetamide is a complex organic compound known for its diverse applications in various scientific fields. This compound features a sulfonyl group, an amide group, and a methoxy group, making it a versatile molecule in chemical synthesis and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-[(2-methoxy-4,5-dimethylphenyl)sulfonyl-methylamino]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Sulfonyl Chloride: The starting material, 2-methoxy-4,5-dimethylbenzenesulfonyl chloride, is prepared by reacting 2-methoxy-4,5-dimethylbenzene with chlorosulfonic acid.

    Amidation Reaction: The sulfonyl chloride is then reacted with N-ethylglycine in the presence of a base such as triethylamine to form the desired amide.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-[(2-methoxy-4,5-dimethylphenyl)sulfonyl-methylamino]acetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions typically involve strong nucleophiles such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of N-ethyl-2-[(2-hydroxy-4,5-dimethylphenyl)sulfonyl-methylamino]acetamide.

    Reduction: Formation of N-ethyl-2-[(2-methoxy-4,5-dimethylphenyl)sulfanyl-methylamino]acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-ethyl-2-[(2-methoxy-4,5-dimethylphenyl)sulfonyl-methylamino]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-ethyl-2-[(2-methoxy-4,5-dimethylphenyl)sulfonyl-methylamino]acetamide involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with proteins, potentially inhibiting enzyme activities. The methoxy and amide groups contribute to the compound’s overall stability and bioavailability, allowing it to effectively reach its targets within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-2-[(2-methoxyphenyl)sulfonyl-methylamino]acetamide
  • N-ethyl-2-[(2,4-dimethylphenyl)sulfonyl-methylamino]acetamide
  • N-ethyl-2-[(2-methoxy-4-methylphenyl)sulfonyl-methylamino]acetamide

Uniqueness

N-ethyl-2-[(2-methoxy-4,5-dimethylphenyl)sulfonyl-methylamino]acetamide is unique due to the presence of both methoxy and dimethyl groups on the phenyl ring, which enhances its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-ethyl-2-[(2-methoxy-4,5-dimethylphenyl)sulfonyl-methylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S/c1-6-15-14(17)9-16(4)21(18,19)13-8-11(3)10(2)7-12(13)20-5/h7-8H,6,9H2,1-5H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUJDMXJRAXKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN(C)S(=O)(=O)C1=C(C=C(C(=C1)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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